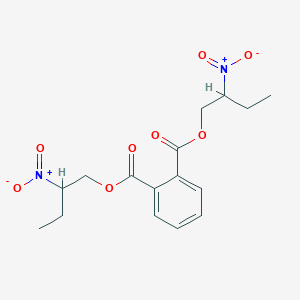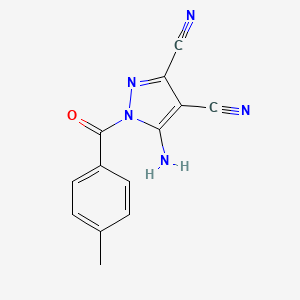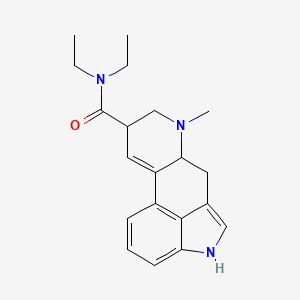![molecular formula C17H14F3NO B14173414 (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one CAS No. 919997-55-0](/img/structure/B14173414.png)
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a trifluoromethyl group, an imino group, and a phenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one typically involves the reaction of 4,4,4-trifluoro-1-phenylbutan-1-one with 2-methylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Applications De Recherche Scientifique
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-4,4,4-Trifluoro-3-[(2-chlorophenyl)imino]-1-phenylbutan-1-one
- (3E)-4,4,4-Trifluoro-3-[(2-bromophenyl)imino]-1-phenylbutan-1-one
- (3E)-4,4,4-Trifluoro-3-[(2-fluorophenyl)imino]-1-phenylbutan-1-one
Uniqueness
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one is unique due to its specific trifluoromethyl and imino groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.
Propriétés
Numéro CAS |
919997-55-0 |
|---|---|
Formule moléculaire |
C17H14F3NO |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-(2-methylphenyl)imino-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H14F3NO/c1-12-7-5-6-10-14(12)21-16(17(18,19)20)11-15(22)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Clé InChI |
ZUIGBTNVQGALMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


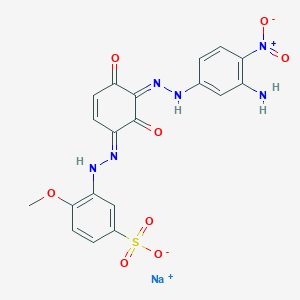
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
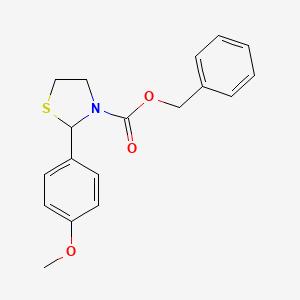
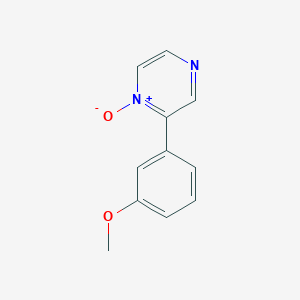
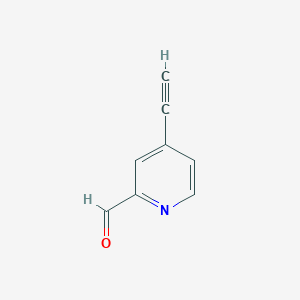
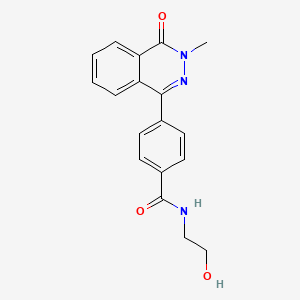
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
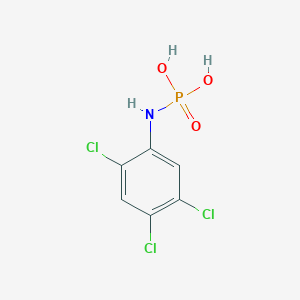
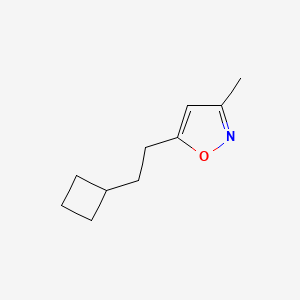
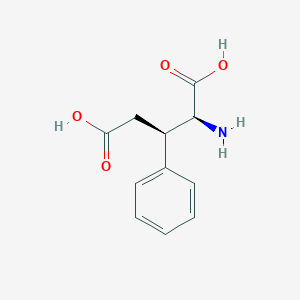
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
